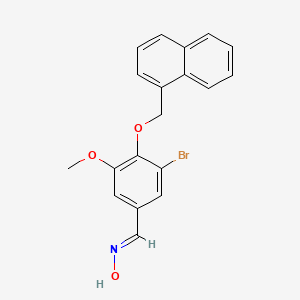

3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde oxime is a chemical compound with the molecular formula C19H15BrO3 . It has a molecular weight of 371.22 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde oxime are not fully detailed in the search results. It is known that the compound has a molecular weight of 371.22 , but other properties such as melting point, boiling point, and density are not specified.Applications De Recherche Scientifique

Modular Synthesis of Polycyclic Aromatic Hydrocarbons

Researchers have developed a modular, metal-catalyzed cycloisomerization approach to create angularly fused polycyclic aromatic hydrocarbons (PAHs) and their oxidized derivatives. This method utilizes palladium-catalyzed cross-coupling reactions followed by various chemical transformations, including Corey-Fuchs olefination and cycloisomerization, to synthesize a wide variety of benzo[c]phenanthrene analogues and their potential metabolites or derivatives. This strategy is highly versatile and opens up new pathways for the synthesis of complex PAH structures with potential applications in material science and organic electronics (Thomson, Parrish, Pradhan, & Lakshman, 2015).

Improvement in Synthetic Processes

Another study focused on improving the synthetic process of related compounds, illustrating a method for synthesizing 3,4,5-trimethoxy benzaldehyde via a series of reactions starting from p-hydroxy benzaldehyde. This process employs bromination, further reactions with sodium methylate, and methylation using dimethyl sulfate, demonstrating an efficient pathway for obtaining complex methoxy-substituted benzaldehydes which are crucial intermediates in organic synthesis (Feng, 2002).

Catalytic Oxidation of Olefins

The catalytic potential of mono oxovanadium(V) complexes with tridentate Schiff base ligands has been explored for the oxidation of olefins using hydrogen peroxide as the oxidant. This research highlights the effectiveness of these complexes in the catalytic oxidation process, offering valuable insights into green and efficient catalysis methodologies for olefin oxidation, which is fundamental in the production of various industrial chemicals (Monfared, Bikas, & Mayer, 2010).

Oxidation and Cyclization Reactions

The oxidation of 1-acyl-2-naphthol oximes has been studied, revealing pathways for peri- and o-cyclisation and spiro cyclodimerisation. This research provides a foundation for synthesizing naphthoquinone derivatives through controlled oxidation processes, which are crucial for the development of pharmaceuticals and advanced organic materials (Supsana, Tsoungas, Aubry, Skoulika, & Varvounis, 2001).

Synthesis of Complex Oxime Derivatives

Research on the synthesis, structural characterization, and computational analysis of oxime derivatives has been conducted to understand their molecular properties and potential applications in organic synthesis and material science. This work underscores the importance of detailed molecular studies in advancing the synthesis and application of oxime compounds in various scientific domains (Balachander & Manimekalai, 2017).

Propriétés

IUPAC Name |

(NE)-N-[[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO3/c1-23-18-10-13(11-21-22)9-17(20)19(18)24-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11,22H,12H2,1H3/b21-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHVXIJWVJLDEQ-SRZZPIQSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NO)Br)OCC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N/O)Br)OCC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5561285.png)

![5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561330.png)

![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5561331.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5561339.png)

![4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5561342.png)

![N-(tert-butyl)-N'-[2-(4-pyridinyl)ethyl]sulfamide](/img/structure/B5561361.png)

![2-[4-(6-bromo-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-chlorobenzylidene)acetohydrazide](/img/structure/B5561369.png)

![4-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5561379.png)

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5561380.png)

![2-{2-[(2-bromo-5-fluorophenyl)thio]ethyl}pyridine](/img/structure/B5561381.png)

![N-cyclohexyl-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5561393.png)